molecular formula C8H3Cl2FN2 B2955490 4,7-Dichloro-5-fluoroquinazoline CAS No. 2126177-60-2

4,7-Dichloro-5-fluoroquinazoline

Cat. No.: B2955490
CAS No.: 2126177-60-2
M. Wt: 217.02
InChI Key: CRAHGHOZVDBZMH-UHFFFAOYSA-N
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Description

4,7-Dichloro-5-fluoroquinazoline is an organic compound belonging to the quinazoline family It is characterized by the presence of chlorine and fluorine atoms attached to the quinazoline ring

Mechanism of Action

Target of Action

4,7-Dichloro-5-fluoroquinazoline is a chemical compound that has been identified to interact with several targets. These include the Endothelin Receptor , Histone Methyltransferase , and Protease Activated Receptor (PAR) . Each of these targets plays a crucial role in various biological processes.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be diverse, given its multiple targets. These pathways could include those involved in cell signaling , gene expression , and protein activation . The downstream effects of these changes can have significant impacts on cellular function and overall organism health.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be varied, given its multiple targets. For instance, compounds combining quinazoline and indole moieties showed significant activity, especially against colorectal and hepatocellular carcinoma cells, with some compounds inducing apoptosis and inhibiting epidermal growth factor receptor (EGFR).

Biochemical Analysis

Biochemical Properties

4,7-Dichloro-5-fluoroquinazoline has been found to interact with several targets including the Endothelin Receptor, Histone Methyltransferase, and Protease Activated Receptor (PAR) . The nature of these interactions is complex and can vary depending on the specific biochemical context.

Cellular Effects

The cellular effects of this compound are diverse. It has been shown to influence cell function through its impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been associated with the regulation of thrombin-induced hepatocellular carcinoma .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical aspects of its biochemical profile. It could interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are important areas of study. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dichloro-5-fluoroquinazoline typically involves the chlorination and fluorination of quinazoline derivatives. One common method includes the reaction of 4,7-dichloroquinoline with fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution of the desired positions on the quinazoline ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The industrial method ensures that the compound meets the stringent quality standards required for its various applications .

Chemical Reactions Analysis

Types of Reactions

4,7-Dichloro-5-fluoroquinazoline undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinazoline derivatives with different functional groups, while oxidation and reduction reactions can produce quinazoline oxides or reduced quinazoline compounds .

Scientific Research Applications

4,7-Dichloro-5-fluoroquinazoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Dichloroquinoline
  • 5-Fluoroquinoline
  • 4,7-Dichloro-6-fluoroquinazoline

Uniqueness

4,7-Dichloro-5-fluoroquinazoline is unique due to the specific arrangement of chlorine and fluorine atoms on the quinazoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity patterns, which can be advantageous in specific contexts .

Properties

IUPAC Name

4,7-dichloro-5-fluoroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2FN2/c9-4-1-5(11)7-6(2-4)12-3-13-8(7)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAHGHOZVDBZMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=CN=C2Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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